2-(2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
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Overview
Description
The compound “2-(2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione” is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine class of compounds, which are known to exhibit a wide range of biological activities .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “this compound”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods have been used to design and synthesize new leads to treat various diseases .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . This structure is an attractive scaffold for drug discovery research .Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds and their structural characterization is a foundational aspect of chemical research. For instance, the synthesis of aza-pseudopeptides, closely related to the compound , has been explored for their corrosion inhibiting properties on mild steel, highlighting their potential in material science and engineering. These compounds were synthesized and characterized using FTIR, 1H NMR, 13C NMR, showcasing their efficiency as corrosion inhibitors in acidic environments (Chadli et al., 2017).
Antimycobacterial Activity
Research into antimycobacterial activities of substituted isosteres of pyridine- and pyrazinecarboxylic acids demonstrates the potential of similar compounds in pharmaceutical applications. These studies explore the synthesis of pyridines and pyrazines substituted with oxadiazole rings, testing them against Mycobacterium tuberculosis. The findings indicate that such compounds show significant activity, suggesting their potential as therapeutic agents (Gezginci, Martin, & Franzblau, 1998).
Catalysis and Chemical Reactions
The development of catalysts and their application in facilitating chemical reactions is another area of interest. For example, "2-Aminoisoindoline-1,3-Dione-Functionalized Fe3O4/Chloro-Silane Core-Shell Nanoparticles" have been used as reusable catalysts in the synthesis of 4H-pyran derivatives through multicomponent reactions. This highlights the compound's role in green chemistry by offering an environmentally friendly, efficient, and reusable catalyst for organic synthesis (Shabani et al., 2021).
Biological Evaluations
The synthesis and biological evaluation of derivatives of related compounds, such as 1,8-naphthalimide derivatives for fluoride ion detection, demonstrates the application of these compounds in developing chemosensors. Such research explores the compounds' colorimetric and fluorescent properties for ion detection, which could have implications in environmental monitoring and analytical chemistry (Zhang et al., 2020).
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which this compound is a part of, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, it can be inferred that the compound may interact with a range of targets, potentially including kinases and other enzymes involved in these biological processes.
Biochemical Pathways
Given the biological activities associated with pyrrolopyrazine derivatives, it can be inferred that the compound may affect pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .
Pharmacokinetics
One study found that a series of 5h-pyrrolo[2,3-b]pyrazine derivatives, which this compound is a part of, displayed high selectivity and favorable metabolic properties . This suggests that the compound may have good bioavailability.
Result of Action
Given the biological activities associated with pyrrolopyrazine derivatives, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Properties
IUPAC Name |
2-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3/c22-15-10-3-1-2-4-11(10)16(23)21(15)8-5-13-19-14(20-24-13)12-9-17-6-7-18-12/h1-4,6-7,9H,5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLGCNQXBPLIRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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